molecular formula C21H20N2O4S B2824055 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 361160-45-4

3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2824055
CAS No.: 361160-45-4
M. Wt: 396.46
InChI Key: XDDYSJUZAXIBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzoic acid with thioamide derivatives under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acetic acid as solvent.

    Reduction: LiAlH4, ethanol as solvent.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
  • 2-(2-Nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-1-benzopyran-2-one

Uniqueness

3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE stands out due to its unique combination of the naphthothiazole and trimethoxybenzamide moieties, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-7,10-11H,8-9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDYSJUZAXIBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.